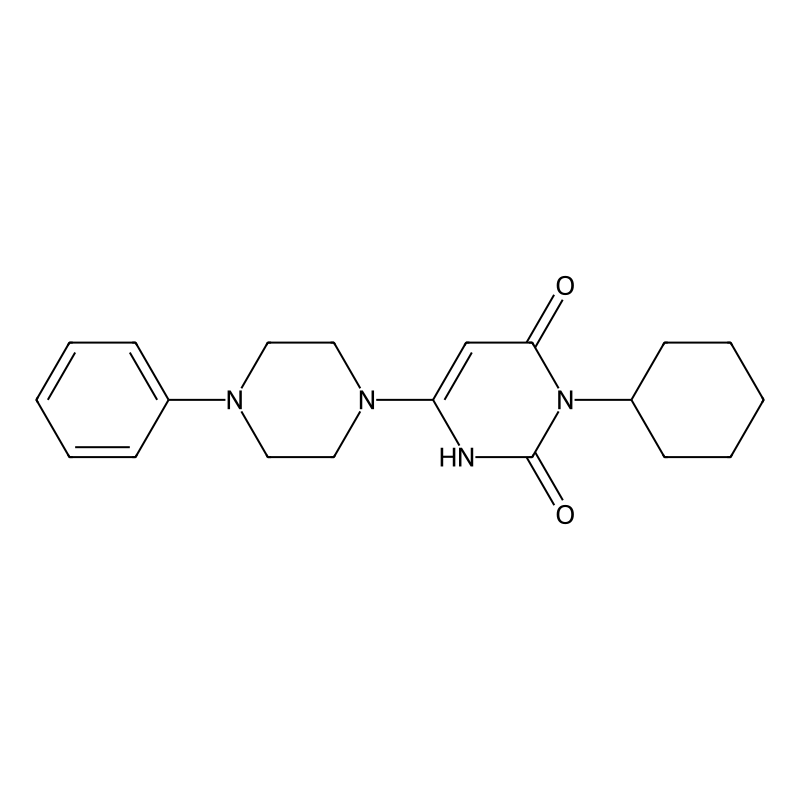3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Catalog No.
S6863743
CAS No.
863588-35-6
M.F
C20H26N4O2
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
863588-35-6
Product Name
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
IUPAC Name
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Molecular Formula
C20H26N4O2
Molecular Weight
354.4 g/mol
InChI
InChI=1S/C20H26N4O2/c25-19-15-18(21-20(26)24(19)17-9-5-2-6-10-17)23-13-11-22(12-14-23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,21,26)
InChI Key
RDOMKCBIEQCASK-UHFFFAOYSA-N
SMILES
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as CPPD, is a chemical compound that has been the subject of extensive research in recent years. The compound has been found to have various unique properties that make it a potential candidate for use in various fields of research and industry. This paper will focus on several aspects of CPPD, including its definition and background, physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CPPD is a chemical compound that belongs to the class of pyrimidine derivatives. It was first synthesized by researchers at Bristol-Myers Squibb in the early 2000s during their search for new HIV-1 integrase inhibitors. CPPD has a molecular formula of C24H31N5O2 and a molecular weight of 421.54 g/mol. Its chemical structure consists of a pyrimidine ring fused with a tetrahydropyridine ring and a cyclohexyl group, a phenylpiperazine group, and two carbonyl groups. The unique structure of CPPD confers to it excellent biological activity and desirable physicochemical properties.
CPPD is a white crystalline solid with a melting point of 240-242°C. It has a solubility of 0.1 mg/mL in water and is highly soluble in acetonitrile, dimethyl sulfoxide, and ethanol. The compound is stable at room temperature and is not sensitive to light or air. CPPD has a strong affinity for plasma proteins and has shown to have good oral bioavailability in rats.
The synthesis of CPPD involves the condensation of cyclohexanone, N-phenylpiperazine, and urea under high pressure and high temperature. Various methods for the synthesis of CPPD have been reported, including the use of microwave irradiation and green chemistry approaches. The characterization of CPPD is usually done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, X-ray diffraction (XRD) analysis, and high-performance liquid chromatography (HPLC).
Various analytical methods have been developed for the analysis of CPPD, including HPLC, tandem mass spectrometry, and capillary electrophoresis. These techniques have been used to determine the purity, stability, and pharmacokinetic properties of CPPD in various biological matrices.
CPPD has been found to exhibit potent and selective inhibition against HIV-1 integrase. It also displays good activity against other viruses, such as hepatitis C virus and dengue virus. CPPD has also been shown to possess anticancer activity, inhibiting the growth of various cancer cell lines. In addition, CPPD has been found to have anti-inflammatory and anti-allergic properties.
The acute toxicity of CPPD has been evaluated in rats, mice, and dogs using various doses and routes of administration. The results showed that CPPD has low acute toxicity and is generally safe. However, further studies are needed to evaluate the chronic toxicity, genotoxicity, and reproductive toxicity of CPPD.
CPPD has been used in various scientific experiments as a research tool and as a potential drug candidate. It has been studied for its inhibitory activity against HIV-1 integrase and other viruses. CPPD has also been used as an anticancer agent and as an anti-inflammatory agent in preclinical studies. In addition, CPPD has been used as a fluorescent probe for the detection of metal ions in biological samples.
Research on CPPD is ongoing, and several studies are investigating its potential applications in various fields, including drug discovery, virology, oncology, and analytical chemistry. The compound is also being evaluated for its safety and toxicity in preclinical studies.
CPPD has potential implications in various fields of research and industry, including drug discovery, biotechnology, and analytical chemistry. Its unique properties make it a potential candidate for the development of novel therapeutics for the treatment of HIV, viral infections, and cancer. The compound also has potential applications in analytical chemistry as a fluorescent probe and in biotechnology as a research tool.
Despite the potential of CPPD, there are several limitations that need to be addressed. The compound has limited aqueous solubility, which may limit its bioavailability and effectiveness in vivo. Further studies are needed to optimize the chemical structure of CPPD to improve its solubility and bioavailability. In addition, the safety and toxicity of CPPD need to be further investigated to ensure its safety for human use. Future directions for research on CPPD include developing more potent and selective inhibitors against HIV-1 integrase, exploring its potential applications in other viruses and cancer types, and investigating its potential use as a fluorescent probe for metal ions in biological samples.
CPPD is a chemical compound with unique properties that make it a potential candidate for use in various fields of research and industry. Its inhibitory activity against HIV-1 integrase and other viruses, its anticancer activity, and its anti-inflammatory and anti-allergic properties make it a promising drug candidate. CPPD also has potential applications in analytical chemistry as a fluorescent probe and in biotechnology as a research tool. Despite its potential, further studies are needed to address its limitations and optimize its structure and properties for potential clinical use.
XLogP3
2.9
Hydrogen Bond Acceptor Count
4
Hydrogen Bond Donor Count
1
Exact Mass
354.20557608 g/mol
Monoisotopic Mass
354.20557608 g/mol
Heavy Atom Count
26
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








